![molecular formula C13H18N2O6 B286403 {1-[2-(Acetyloxy)ethyl]-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}methyl acetate](/img/structure/B286403.png)
{1-[2-(Acetyloxy)ethyl]-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(Acetyloxy)ethyl]-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}methyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AM-ester and is a derivative of the pyrimidine-based compound AM-2201.
Wirkmechanismus
The exact mechanism of action of AM-ester is not fully understood. However, it is believed to act as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
AM-ester has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, hypothermia, and alterations in locomotor activity. Additionally, AM-ester has been shown to produce significant alterations in the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AM-ester in laboratory experiments is its high potency and selectivity for the cannabinoid receptors. This allows for the precise manipulation of these receptors and the study of their effects on various physiological processes. However, one of the limitations of using AM-ester is its potential for toxicity and adverse effects in animal models, which can limit the interpretation of the results obtained.
Zukünftige Richtungen
There are several future directions for the study of AM-ester and its potential applications in various fields. One of the main areas of interest is the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. Additionally, the study of the effects of AM-ester on various physiological processes such as pain sensation and immune function is an area of active research. Finally, the development of new derivatives of AM-ester with improved potency and selectivity for the cannabinoid receptors is another area of interest for future research.
Synthesemethoden
The synthesis of AM-ester involves the reaction of AM-2201 with acetic anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of AM-ester, which is purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
AM-ester has been extensively studied for its potential applications in scientific research. It is commonly used as a reference standard for the identification and quantification of AM-2201 in various biological samples. Additionally, AM-ester has been used in the development of new analytical methods for the detection of synthetic cannabinoids in forensic and toxicological samples.
Eigenschaften
Molekularformel |
C13H18N2O6 |
---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-[5-(acetyloxymethyl)-3,6-dimethyl-2,4-dioxopyrimidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C13H18N2O6/c1-8-11(7-21-10(3)17)12(18)14(4)13(19)15(8)5-6-20-9(2)16/h5-7H2,1-4H3 |
InChI-Schlüssel |
ODNOXQGRKWYXHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1CCOC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1CCOC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.